6-methyl-N-(pyridin-2-yl)pyrimidin-4-amine hydrochloride
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Overview
Description
6-methyl-N-(pyridin-2-yl)pyrimidin-4-amine hydrochloride is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are a class of organic compounds with a six-membered ring structure containing two nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-N-(pyridin-2-yl)pyrimidin-4-amine hydrochloride typically involves the reaction of 2-chloropyrimidine with 2-aminopyridine under specific conditions. One common method includes the use of a solvent such as ethanol or methanol, with the reaction being carried out at elevated temperatures (around 80-100°C) for several hours. The resulting product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. For instance, continuous flow reactors can be employed to maintain consistent reaction conditions and improve yield. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
6-methyl-N-(pyridin-2-yl)pyrimidin-4-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Amines, thiols, and other nucleophiles
Major Products Formed
The major products formed from these reactions include N-oxides, reduced derivatives, and substituted pyrimidine compounds .
Scientific Research Applications
6-methyl-N-(pyridin-2-yl)pyrimidin-4-amine hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-methyl-N-(pyridin-2-yl)pyrimidin-4-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may act as an inhibitor of certain kinases or enzymes involved in cellular signaling pathways. The binding of the compound to these targets can modulate their activity, leading to therapeutic effects in various diseases .
Comparison with Similar Compounds
Similar Compounds
Imatinib: A pyrimidine-based drug used in the treatment of chronic myeloid leukemia.
Dasatinib: Another pyrimidine-based drug with applications in cancer therapy.
Nilotinib: A pyrimidine derivative used for the treatment of certain types of leukemia.
Uniqueness
6-methyl-N-(pyridin-2-yl)pyrimidin-4-amine hydrochloride is unique due to its specific substitution pattern and the presence of both pyridine and pyrimidine rings. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications in medicinal chemistry and drug development .
Properties
IUPAC Name |
6-methyl-N-pyridin-2-ylpyrimidin-4-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4.ClH/c1-8-6-10(13-7-12-8)14-9-4-2-3-5-11-9;/h2-7H,1H3,(H,11,12,13,14);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCPMPEQKGPCXHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)NC2=CC=CC=N2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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